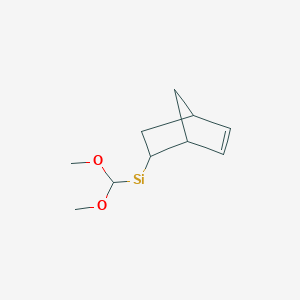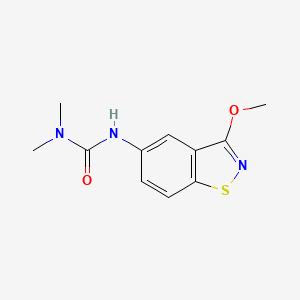
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in various natural compounds, including tryptophan and plant hormones like indole-3-acetic acid
Vorbereitungsmethoden
The synthesis of 5-Methyl-3-phenyl-1H-indole-2-carbohydrazide typically involves the conversion of indole-2-carboxylic acid to methyl 1H-indole-2-carboxylate in the presence of sulfuric acid in methanol. The obtained compound is then converted to 1H-indole-2-carbohydrazide using hydrazine in ethanol . This method is widely used in laboratory settings for the preparation of indole derivatives.
Analyse Chemischer Reaktionen
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The nitrogen heteroatom in the indole ring acts as a hydrogen bond acceptor, allowing the compound to bind to various molecular targets . This binding can modulate cellular pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:
5-Fluoro-3-phenyl-1H-indole-2-carbohydrazide: Known for its antiviral properties.
5-Bromo-3-phenyl-1H-indole-2-carbohydrazide: Exhibits potent anticancer activity.
3-Phenyl-1H-indole-2-carbohydrazide: Used in the synthesis of various pharmacologically active compounds.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Eigenschaften
CAS-Nummer |
105492-13-5 |
|---|---|
Molekularformel |
C16H15N3O |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
5-methyl-3-phenyl-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C16H15N3O/c1-10-7-8-13-12(9-10)14(11-5-3-2-4-6-11)15(18-13)16(20)19-17/h2-9,18H,17H2,1H3,(H,19,20) |
InChI-Schlüssel |
VVXDYTAJHUUMKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


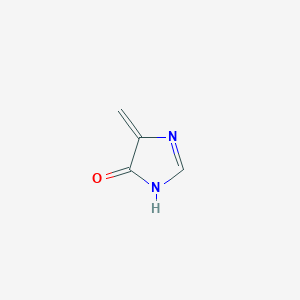
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)
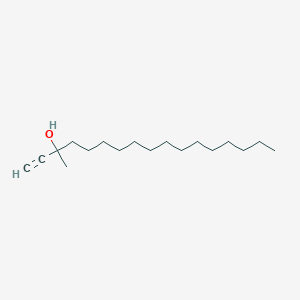
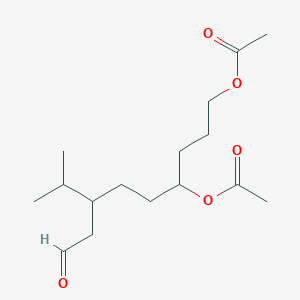
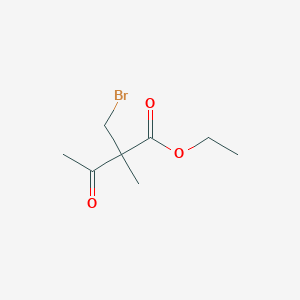
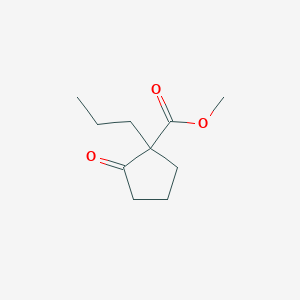
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)
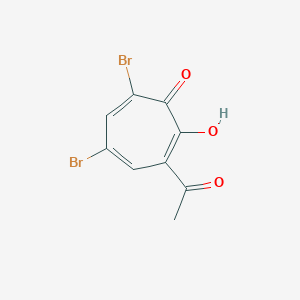

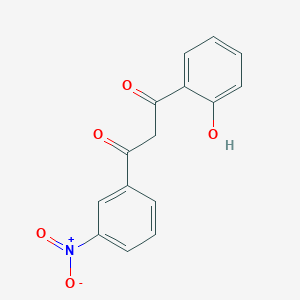
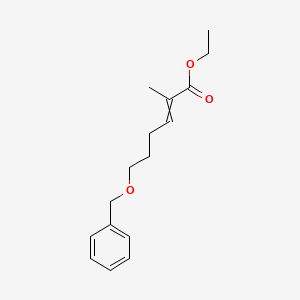
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
